molecular formula C17H15Cl2NO3 B300170 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Katalognummer B300170
Molekulargewicht: 352.2 g/mol
InChI-Schlüssel: PTRXFKCKNBJXQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide, also known as GSK-3 inhibitor VIII, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide inhibitor VIII binds to the ATP-binding site of 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide and inhibits its activity. This leads to the activation of various signaling pathways such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation, and the insulin signaling pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
The inhibition of 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide by 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glycogen synthase, a key enzyme in glycogen synthesis, and to decrease the levels of tau protein, a protein that is involved in the formation of neurofibrillary tangles in Alzheimer's disease. It has also been found to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide in lab experiments is its specificity towards 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. It has been found to have minimal effects on other kinases, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the research on 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide. One of the areas of interest is its potential therapeutic applications in cancer, particularly in the regulation of cancer stem cells. Another area of interest is its potential role in the treatment of bipolar disorder, as it has been found to have mood-stabilizing effects in animal models. Additionally, the development of more potent and selective 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide inhibitors based on the structure of 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is an area of active research.
Conclusion:
In conclusion, 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is a compound that has shown promising results in scientific research for its potential therapeutic applications. Its specificity towards 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide and its ability to activate various signaling pathways make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanisms of action and to explore its potential applications in various diseases.

Synthesemethoden

The synthesis of 3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves the reaction of 3,4-dichlorobenzoic acid with 6-propyl-1,3-benzodioxol-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with benzoyl chloride to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, cancer, and bipolar disorder. It has been found to inhibit glycogen synthase kinase-3 (3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide), an enzyme that plays a crucial role in the regulation of various cellular processes such as glycogen metabolism, gene expression, and apoptosis.

Eigenschaften

Produktname

3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

Molekularformel

C17H15Cl2NO3

Molekulargewicht

352.2 g/mol

IUPAC-Name

3,4-dichloro-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide

InChI

InChI=1S/C17H15Cl2NO3/c1-2-3-10-7-15-16(23-9-22-15)8-14(10)20-17(21)11-4-5-12(18)13(19)6-11/h4-8H,2-3,9H2,1H3,(H,20,21)

InChI-Schlüssel

PTRXFKCKNBJXQZ-UHFFFAOYSA-N

SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)Cl)Cl)OCO2

Kanonische SMILES

CCCC1=CC2=C(C=C1NC(=O)C3=CC(=C(C=C3)Cl)Cl)OCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.